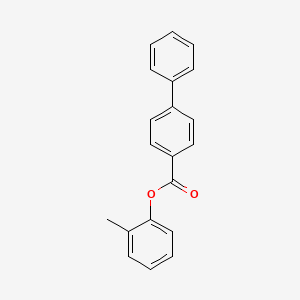

2-Methylphenyl biphenyl-4-carboxylate

Description

Contextualization within Aryl Ester and Biphenyl (B1667301) Compound Classes in Advanced Organic Chemistry Research

2-Methylphenyl biphenyl-4-carboxylate belongs to two prominent classes of organic compounds: aryl esters and biphenyls. Aryl esters are characterized by an ester functional group in which the alcohol component is a phenol (B47542) or a substituted phenol. The electronic nature of the aryl group directly influences the reactivity of the ester, often rendering the carbonyl carbon more electrophilic compared to its alkyl ester counterparts. This heightened reactivity is a subject of extensive study in mechanistic organic chemistry and is exploited in a variety of synthetic transformations.

Biphenyls, consisting of two phenyl rings linked by a single bond, are fundamental structural motifs in many biologically active molecules and functional materials. arabjchem.org The unique rotational isomerism (atropisomerism) that can arise in sterically hindered biphenyls adds a layer of complexity and potential for chirality that is of great interest to synthetic chemists. The biphenyl scaffold is a key component in many pharmaceuticals, agrochemicals, and materials for electronics, highlighting the importance of this class of compounds. arabjchem.orgresearchgate.net

Significance as a Research Target in Contemporary Chemical Synthesis and Materials Science

The combination of the aryl ester and biphenyl moieties in 2-Methylphenyl biphenyl-4-carboxylate makes it a compelling target for research. In chemical synthesis, the development of efficient and selective methods for the formation of the ester linkage, such as Fischer esterification or acylation reactions, is a continuous area of investigation. jocpr.commasterorganicchemistry.com The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of the biphenyl core, allowing for the introduction of a wide range of substituents and functionalities. ajgreenchem.comresearchgate.net

In materials science, the rigid and planar nature of the biphenyl unit is a desirable feature for the design of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. alfa-chemistry.com The introduction of a 2-methylphenyl group can influence the packing of the molecules in the solid state, potentially leading to materials with unique optical or electronic properties. The thermal stability and charge transport characteristics of such compounds are key parameters that are actively being investigated. royalsocietypublishing.org

Identification of Key Academic Research Domains Pertaining to 2-Methylphenyl Biphenyl-4-carboxylate

Research related to 2-Methylphenyl biphenyl-4-carboxylate and similar structures falls into several key academic domains:

Synthetic Organic Chemistry: The development of novel and efficient synthetic routes to this and related biphenyl esters is a primary focus. This includes the optimization of reaction conditions, the exploration of new catalytic systems, and the synthesis of derivatives with tailored properties. ajgreenchem.com

Materials Chemistry: The investigation of the physical and chemical properties of 2-Methylphenyl biphenyl-4-carboxylate is crucial for its potential application in materials science. This includes studies of its liquid crystalline behavior, photophysical properties, and performance in electronic devices. alfa-chemistry.comacs.org

Medicinal Chemistry: While not as extensively studied for its biological activity, the biphenyl scaffold is a well-established pharmacophore. arabjchem.orgasianpubs.org Research in this area could involve the synthesis and biological evaluation of 2-Methylphenyl biphenyl-4-carboxylate and its analogs for potential therapeutic applications.

Computational Chemistry: Theoretical studies can provide valuable insights into the structure, electronic properties, and reactivity of 2-Methylphenyl biphenyl-4-carboxylate. acs.org These studies can aid in the design of new materials and the prediction of their properties.

Overview of Current Research Trajectories and Emerging Research Opportunities for Biphenyl Carboxylates

Current research on biphenyl carboxylates is driven by the demand for new materials with advanced functionalities and the need for more efficient and sustainable synthetic methods. Key research trajectories include:

Development of Novel Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. Research is focused on the synthesis of new biphenyl carboxylates with optimized properties, such as a broad liquid crystalline range, high birefringence, and low viscosity.

Organic Electronics: The use of biphenyl compounds in organic electronics is a rapidly growing field. alfa-chemistry.com Researchers are exploring the potential of biphenyl carboxylates as components of organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). alfa-chemistry.com

Pharmaceuticals and Agrochemicals: The biphenyl moiety is present in a number of commercial drugs and pesticides. arabjchem.org Ongoing research aims to discover new biphenyl carboxylates with improved biological activity and a more favorable safety profile. ajgreenchem.com

Sustainable Synthesis: There is a strong emphasis on the development of green and sustainable methods for the synthesis of biphenyl carboxylates. researchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions with high atom economy. researchgate.net

Emerging research opportunities in this area include the development of biphenyl carboxylate-based sensors, the incorporation of these compounds into polymers to create new functional materials, and the exploration of their potential in asymmetric catalysis.

Detailed Research Findings

While specific research findings for 2-Methylphenyl biphenyl-4-carboxylate are not widely available, we can infer its properties and potential synthesis from related compounds. The following table summarizes some key data for closely related molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2'-Methyl-biphenyl-4-carboxylic acid | 5748-43-6 | C14H12O2 | 212.24 | 173-175 |

| Methyl 4'-methylbiphenyl-2-carboxylate | 114772-34-8 | C15H14O2 | 226.27 | 60-61 |

| Ethyl [1,1'-biphenyl]-4-carboxylate | 720-75-2 | C15H14O2 | 226.27 | Not available |

| Isopropyl [1,1'-biphenyl]-4-carboxylate | Not available | C16H16O2 | 240.30 | Not available |

Data sourced from publicly available chemical databases. jocpr.comnih.govnist.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H16O2 |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(2-methylphenyl) 4-phenylbenzoate |

InChI |

InChI=1S/C20H16O2/c1-15-7-5-6-10-19(15)22-20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |

InChI Key |

YBVRBRRAJRAIAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics in the Formation and Transformation of 2 Methylphenyl Biphenyl 4 Carboxylate

Mechanistic Pathways of Esterification and Transesterification

The formation of the ester bond in 2-Methylphenyl biphenyl-4-carboxylate from biphenyl-4-carboxylic acid and 2-methylphenol (o-cresol) is a primary focus of its synthesis. This can be achieved through several mechanistic routes.

The most common method for synthesizing esters like 2-Methylphenyl biphenyl-4-carboxylate is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid (biphenyl-4-carboxylic acid) with an alcohol (o-cresol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgjocpr.com This reaction is a reversible process, and its equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it is formed. chemistrysteps.comlibretexts.org

The mechanism proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of biphenyl-4-carboxylic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of o-cresol (B1677501) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This step converts a hydroxyl group into a better leaving group (water). libretexts.orgmasterorganicchemistry.com

Elimination of Water : The lone pair on one of the remaining hydroxyl groups reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 2-Methylphenyl biphenyl-4-carboxylate. byjus.com

All steps in the Fischer esterification are reversible, and the reaction is often driven to completion by removing water, for instance, through azeotropic distillation. organic-chemistry.org

In the pursuit of greener and more sustainable chemical processes, Deep Eutectic Solvents (DESs) have emerged as potential catalysts and reaction media for esterification. mdpi.com A DES is a mixture of a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or p-toluenesulfonic acid, which has a lower melting point than its individual components. mdpi.comnih.gov

When used as a catalyst for the synthesis of 2-Methylphenyl biphenyl-4-carboxylate, the DES is believed to function through hydrogen bonding interactions. The proposed mechanism involves:

Activation of the Carboxylic Acid : The HBD component of the DES (e.g., the acidic proton from p-toluenesulfonic acid in a ChCl:p-TsOH system) interacts with the carbonyl oxygen of biphenyl-4-carboxylic acid via hydrogen bonding. mdpi.com This interaction polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon, similar to the protonation step in the Fischer-Speier mechanism.

Nucleophilic Attack : The o-cresol molecule then attacks the activated carbonyl carbon. The HBA component of the DES may assist in this step by forming hydrogen bonds with the hydroxyl proton of o-cresol, increasing its nucleophilicity.

Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed, stabilized by the hydrogen-bonding network of the DES.

Water Elimination and Product Formation : Subsequent proton transfers and the elimination of water lead to the formation of the ester. The DES facilitates these steps by acting as a proton shuttle.

The dual role of DESs as both solvent and catalyst can lead to high efficiency under mild conditions. researchgate.net

| Catalytic System | Typical Conditions | Mechanistic Role | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier (H₂SO₄) | Reflux in excess alcohol, removal of H₂O | Brønsted acid catalysis (protonation of C=O) | Inexpensive, widely applicable | Harsh conditions, side reactions, acidic waste |

| Deep Eutectic Solvents (e.g., ChCl:p-TsOH) | Mild heating (e.g., 80-120 °C) | Hydrogen-bond donation to activate C=O | Green solvent/catalyst, recyclable, mild conditions | Higher initial cost, viscosity issues |

While less common for direct esterification, radical-based mechanisms offer alternative pathways for the synthesis of aryl esters. One plausible route involves a visible-light-induced, photocatalyst-free reaction. acs.org Adapting this to the synthesis of 2-Methylphenyl biphenyl-4-carboxylate, the mechanism could proceed as follows:

Formation of Acyl Radical : The reaction could be initiated from biphenyl-4-carboxaldehyde. An electron-deficient radical, potentially generated from an additive like BrCCl₃, abstracts the aldehydic hydrogen atom to form a benzoyl-type radical (biphenyl-4-carbonyl radical). acs.org

Formation of Acyl Halide Intermediate : This acyl radical then reacts with a halogen source (e.g., BrCCl₃) to form an acyl bromide intermediate (biphenyl-4-carbonyl bromide). acs.org

Nucleophilic Substitution : The 2-methylphenolate anion (formed by deprotonating o-cresol with a base) acts as a nucleophile, attacking the acyl bromide to displace the bromide ion and form the final ester product.

This type of radical chain reaction can proceed under mild, transition-metal-free conditions, offering a distinct synthetic strategy. acs.org Another radical pathway could involve the homolytic cleavage of the C–S bond in precursor molecules like 2-arylsulfinyl esters to generate radical intermediates that subsequently form the desired product. acs.org

Detailed Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis, particularly with palladium, is not typically used for the formation of 2-Methylphenyl biphenyl-4-carboxylate but is highly relevant for its subsequent transformations. Aryl esters can serve as electrophilic partners in cross-coupling reactions, where the C(acyl)–O bond is cleaved and a new carbon-carbon bond is formed. organic-chemistry.org

A key step in the transformation of aryl esters via cross-coupling is the oxidative addition of a low-valent palladium complex, typically Pd(0), into the C(acyl)–OAr bond. This step has traditionally been challenging compared to insertion into C–halide bonds. researchgate.net However, the use of specific catalytic systems, particularly those employing N-heterocyclic carbene (NHC) ligands, has enabled this transformation. organic-chemistry.org

The catalytic cycle, for example in a Suzuki-Miyaura type coupling to form a ketone, begins with:

Oxidative Addition : A Pd(0) complex, stabilized by ligands, inserts into the C(acyl)–O bond of 2-Methylphenyl biphenyl-4-carboxylate. This forms a Pd(II) intermediate, an acylpalladium(II) aryloxide complex [(Ligand)Pd(CO-Biphenyl)(O-Cresol)]. organic-chemistry.orglibretexts.org Mechanistic studies suggest that bulky NHC ligands favor a three-centered transition state that facilitates this C–O bond activation while preventing undesired side reactions like decarbonylation. organic-chemistry.org

Following the initial oxidative addition, the catalytic cycle proceeds with transmetalation and reductive elimination steps, where ligands and bases play critical roles. wikipedia.orgnih.gov

Role of Ligands : Ligands are essential for the stability and reactivity of the palladium catalyst throughout the cycle. nih.gov

N-Heterocyclic Carbenes (NHCs) : These are strong σ-donors and are particularly effective in promoting the oxidative addition into the C(acyl)–O bond of esters. organic-chemistry.orgnih.gov Their steric bulk helps to prevent catalyst decomposition and side reactions.

Bulky Dialkylbiaryl Phosphines : Ligands like SPhos and XPhos have also proven highly effective in a wide range of cross-coupling reactions. nih.gov They enhance the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.

Role of Bases : A base is a crucial component in many cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its primary role is in the transmetalation step. nih.gov

Transmetalation : In a Suzuki-Miyaura coupling, an organoboron reagent (e.g., R-B(OH)₂) transfers its organic group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound, forming a more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates the transfer of the R group to the Pd(II) complex. This displaces the aryloxide group (2-methylphenoxide) and forms a new Pd(II) intermediate, [(Ligand)Pd(CO-Biphenyl)(R)]. nih.gov

Reductive Elimination : This is the final step of the cycle. The two organic groups (the acyl group and the newly transferred R group) on the palladium center couple and are eliminated from the coordination sphere, forming the new product (a ketone, in this case). This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.orgwikipedia.org

| Ligand | Base | Typical Yield | Key Function | Reference |

|---|---|---|---|---|

| IPr (NHC) | K₃PO₄ | High | Facilitates C(acyl)-O bond insertion; prevents decarbonylation. | organic-chemistry.org |

| SPhos (Phosphine) | K₂CO₃ | Good to High | Promotes oxidative addition and reductive elimination; versatile. | nih.gov |

| XPhos (Phosphine) | K₃PO₄ | High | Effective for hindered substrates and heteroaryl systems. | nih.gov |

| None (Ligand-free) | MeONa | Variable | Relies on solvent/base system for catalyst stabilization; simpler setup. | researchgate.net |

Kinetic Studies of Esterification Reactions Applicable to Biphenyl (B1667301) Carboxylates

The formation of 2-Methylphenyl biphenyl-4-carboxylate from biphenyl-4-carboxylic acid and 2-methylphenol (o-cresol) is a classic example of Fischer esterification. This process is characteristically slow and reversible, necessitating the use of an acid catalyst to achieve a reasonable reaction rate and yield. sserc.org.uk

Influence of Catalyst Loading and Substrate Ratio on Reaction Rate

The rate of esterification is significantly influenced by both the concentration of the acid catalyst and the molar ratio of the reactants.

Catalyst Loading: The amount of catalyst directly impacts the reaction rate. An increase in catalyst loading generally leads to a faster reaction by increasing the concentration of protonated carboxylic acid, which is more susceptible to nucleophilic attack by the alcohol. researchgate.net However, this effect is not limitless. Beyond an optimal concentration, the increase in rate may become less significant, and issues such as side reactions or increased cost can arise. researchgate.net Studies on various esterification reactions have shown that an optimal catalyst loading exists to maximize yield and reaction speed without promoting undesirable pathways.

Table 1: Effect of Catalyst Loading on Esterification Yield

| Catalyst (H₂SO₄) Loading (wt%) | Final Acid Value (mg KOH/g) | Observation | Reference System |

|---|---|---|---|

| 0.25 | 33.0 | Significant reduction in acid value (higher conversion) as catalyst loading increases initially. | Esterification of Sludge Palm Oil |

| 0.50 | 4.8 | ||

| 1.00 | Slight Increase | Further increase in catalyst shows diminishing returns or slight reversal, indicating an optimum loading. |

Table 2: Effect of Alcohol/Acid Molar Ratio on Esterification Conversion

| Alcohol : Acid Molar Ratio | Reaction Time (min) | Conversion (%) | Observation | Reference System |

|---|---|---|---|---|

| 5:1 | 60 | 47.2 | Increasing the molar ratio of alcohol significantly boosts the initial reaction rate and yield. | Esterification of Stearic Acid |

| 15:1 | 60 | 67.4 | ||

| 10:1 | - | ~80% (Max) | High molar ratios lead to higher maximum conversion. | Esterification of Acetic Acid with Ethanol (B145695) |

Equilibrium Considerations in Reversible Esterification Processes

The esterification of biphenyl-4-carboxylic acid is a reversible process, meaning the reaction can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. truman.edu

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The position of the equilibrium is described by the equilibrium constant (Kc), which for many esterification reactions is close to 1, indicating that a substantial amount of all four species will be present at equilibrium without intervention. libretexts.orgstackexchange.com To achieve a high yield of 2-Methylphenyl biphenyl-4-carboxylate, the equilibrium must be shifted to the right. This can be accomplished by:

Using an excess of a reactant: As discussed, employing an excess of 2-methylphenol or biphenyl-4-carboxylic acid will drive the reaction forward. libretexts.org

Removing a product: The continuous removal of water as it is formed is a highly effective strategy. This is often achieved by azeotropic distillation using a Dean-Stark apparatus, which physically removes water from the reaction mixture, preventing the reverse hydrolysis reaction from occurring. researchgate.net

The slow kinetics of the reaction means that even with a catalyst, it can take a considerable amount of time to reach equilibrium. sserc.org.uktruman.edu

C-O Bond Cleavage and Formation Mechanisms in Aryl Esters

Beyond their formation, aryl esters like 2-Methylphenyl biphenyl-4-carboxylate can undergo a variety of transformations that involve the cleavage and formation of the crucial C-O bond. While classical reactions involve nucleophilic attack at the carbonyl carbon, modern transition-metal-catalyzed reactions offer alternative pathways by activating the typically inert C(acyl)-O bond. acs.org

Oxidative Addition and Oxygenate Migration Processes

Oxidative Addition: A key step in many transition-metal-catalyzed transformations of aromatic esters is the oxidative addition of the C(acyl)–O bond to a low-valent metal center, such as Palladium(0) or Nickel(0). acs.orgresearchgate.net This process involves the insertion of the metal into the C-O bond, which increases the oxidation state and coordination number of the metal. wikipedia.org This activation step is fundamental to a range of subsequent reactions, including decarbonylative couplings. acs.org

The general mechanism proceeds as follows:

A low-valent metal complex, LₙM(0), attacks the ester.

The C(acyl)-OAr bond is cleaved, and a new acyl-metal-aryloxide complex, (RCO)M(II)(OAr)Lₙ, is formed. acs.org

This intermediate can then undergo further steps, such as CO migration, reaction with a nucleophile, and reductive elimination to yield new products. researchgate.net

The feasibility of this oxidative addition is a critical first step for many novel transformations of aromatic esters. acs.orgnih.gov

Oxygenate Migration: While less common than aryl migration, oxygenate migration represents a potential rearrangement pathway. In certain contexts, such as the Smiles rearrangement, an oxygen atom can act as the migrating terminus in an intramolecular nucleophilic aromatic substitution. nih.gov In the context of 2-Methylphenyl biphenyl-4-carboxylate, this could theoretically involve the migration of the biphenyl-4-carboxy group to a different position on the 2-methylphenyl ring, though this would be a complex rearrangement.

Aryl Migration Phenomena in Ester-Related Transformations

Aryl migration in ester-related transformations provides a powerful tool for skeletal rearrangement and the synthesis of complex aromatic structures. nih.gov

Ester Dance Reaction: This recently discovered phenomenon involves the translocation of an ester group from one carbon to an adjacent one on an aromatic ring, catalyzed by transition metals like palladium. jyamaguchi-lab.comnih.gov The reaction is hypothesized to begin with the oxidative addition of the C(acyl)–O bond to the palladium catalyst. acs.orgresearchgate.net This is followed by a sequence of steps including ortho-deprotonation, decarbonylation, protonation, carbonylation, and finally reductive elimination, resulting in a regioisomeric ester product. acs.orgresearchgate.net This "dance" allows for the formation of thermodynamically more stable isomers or provides access to substitution patterns that are difficult to achieve through direct synthesis. jyamaguchi-lab.comresearcher.lifechemrxiv.org

Smiles and Retro-Smiles Rearrangements: The Smiles rearrangement and its reverse (retro-Smiles) are intramolecular nucleophilic aromatic substitution reactions. In transformations related to aryl esters, a 1,5-aryl migration can occur from an oxygen atom to a carboxylate oxygen, proceeding through a carboxyl radical-assisted mechanism. rsc.org This type of rearrangement can be catalyzed by various means, including silver(I) catalysts or visible-light photoredox catalysis, offering mild conditions for C-O bond cleavage and C-C or C-O bond formation. rsc.orgresearchgate.net These reactions underscore the dynamic nature of the aryl-oxygen bond in ester derivatives and provide pathways for profound structural modifications.

Theoretical and Computational Chemistry of 2 Methylphenyl Biphenyl 4 Carboxylate

Density Functional Theory (DFT) Studies for Molecular Structure and Energetics

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules.

Geometry Optimization and Equilibrium Conformations

The first step in a computational study would be to perform a geometry optimization of the 2-Methylphenyl biphenyl-4-carboxylate molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium conformation. The optimization would yield key geometric parameters such as:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between planes defined by four bonded atoms, which are particularly important for understanding the three-dimensional shape and steric hindrance within the molecule.

Vibrational Frequency Analysis and Simulation of Spectroscopic Data (FT-IR, FT-Raman)

Following geometry optimization, a vibrational frequency analysis would be carried out at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical vibrational spectra (FT-IR and FT-Raman).

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The analysis would allow for the assignment of characteristic vibrational modes to the functional groups present in 2-Methylphenyl biphenyl-4-carboxylate, including:

C-H stretching and bending modes of the aromatic rings and the methyl group.

C=O and C-O stretching modes of the ester group.

C-C stretching and ring deformation modes of the biphenyl (B1667301) and phenyl rings.

The simulated spectra could then be compared with experimental data for validation of the computational model.

Electronic Structure Analysis

FMO theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies lower stability and higher reactivity.

The analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).

This analysis would quantify the stability of the molecule arising from hyperconjugative interactions, such as the delocalization of electron density from a C-C or C-H bond to an adjacent empty π* orbital. The strength of these interactions is evaluated by the second-order perturbation energy (E(2)).

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 2-Methylphenyl biphenyl-4-carboxylate, these regions would likely be located around the oxygen atoms of the carboxylate group.

Positive Potential Regions (Blue): Indicate electron-deficient areas, which are prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Neutral Regions (Green): Represent areas with a near-zero potential.

Non-Linear Optical (NLO) Properties Calculations

Computational quantum chemistry is a powerful tool for predicting the Non-Linear Optical (NLO) properties of materials, which are crucial for applications in photonics and optoelectronics. For molecules like 2-Methylphenyl biphenyl-4-carboxylate, NLO properties arise from the response of the molecule's electron cloud to an intense external electric field, as found in lasers. The key molecular property governing the second-order NLO response is the first hyperpolarizability (β).

Biphenyl-4-carboxylate derivatives are known to exhibit NLO properties, particularly when functionalized with electron-donating and electron-accepting groups at opposite ends of the conjugated π-system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary source of a large NLO response. In 2-Methylphenyl biphenyl-4-carboxylate, the biphenyl carboxylate moiety acts as a π-conjugated bridge.

Density Functional Theory (DFT) is the most common computational method for calculating hyperpolarizability. The selection of the functional and basis set is critical for obtaining accurate results. Time-dependent DFT (TD-DFT) calculations are often employed to analyze the electronic transitions that contribute to the NLO response.

The calculated parameters typically include the static and frequency-dependent first hyperpolarizability (β). The total hyperpolarizability is often reported as a scalar quantity derived from the tensor components.

Table 1: Representative Calculated NLO Properties for Push-Pull Aromatic Systems Note: This table presents typical values for analogous compounds to illustrate the expected range, as specific calculations for 2-Methylphenyl biphenyl-4-carboxylate are not publicly available.

| Property | Computational Method | Typical Calculated Value |

| Dipole Moment (μ) | DFT/B3LYP | 5 - 15 Debye |

| Linear Polarizability (α) | DFT/B3LYP | 200 - 400 a.u. |

| First Hyperpolarizability (β) | DFT/B3LYP | 1000 - 5000 a.u. |

These calculations help in the rational design of new materials with enhanced NLO properties by allowing for systematic modifications of the molecular structure and evaluation of their impact on hyperpolarizability. mdpi.com

Ab Initio Methods for Conformational and Electronic Characterization

Ab initio (from first principles) methods, particularly Density Functional Theory (DFT), are fundamental for characterizing the three-dimensional structure (conformation) and electronic properties of molecules like 2-Methylphenyl biphenyl-4-carboxylate. These calculations solve the Schrödinger equation approximately, without reliance on empirical parameters.

A full conformational analysis involves calculating the potential energy surface by systematically rotating the molecule's single bonds, such as the C-C bond between the biphenyl rings and the ester C-O bond. The results identify the lowest energy conformers (ground states) and the transition states between them. For 2-Methylphenyl biphenyl-4-carboxylate, a key structural feature is the dihedral (twist) angle between the two phenyl rings of the biphenyl unit, which is heavily influenced by the ortho-methyl group.

Electronic characterization provides insights into the molecule's reactivity and optical properties. Key calculated parameters include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for understanding intermolecular interactions. nih.gov

Ab initio studies on related chlorinated biphenyls have shown a strong correlation between the substitution pattern and the molecule's electrostatic potential and conformation, which in turn dictates its biological activity and environmental fate. nih.gov Similarly, for 2-Methylphenyl biphenyl-4-carboxylate, these calculations can elucidate how the methyl and ester groups influence the electronic structure and shape. mdpi.comarxiv.org

Computational Mechanistic Investigations

Computational chemistry is indispensable for elucidating the complex mechanisms of chemical reactions, providing details about short-lived intermediates and high-energy transition states that are difficult to observe experimentally. iciq.org

The synthesis of the biphenyl core of 2-Methylphenyl biphenyl-4-carboxylate is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov DFT calculations are instrumental in mapping the entire catalytic cycle for such reactions. iciq.orgsemanticscholar.org

The typical Suzuki-Miyaura cycle involves three key steps:

Oxidative Addition : The aryl halide (e.g., a bromo-benzoate derivative) adds to the Pd(0) catalyst.

Transmetalation : The organic group from the organoboron compound (e.g., 2-methylphenylboronic acid) is transferred to the palladium center. Computational studies have shown this to often be the rate-determining step and have clarified the crucial role of the base in facilitating this transfer. nih.govacs.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

For each step, DFT calculations can identify the geometry and energy of the reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is an energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The calculated activation energy (the energy difference between the reactant and the TS) determines the rate of the reaction. For the Suzuki reaction, calculations have shown the activation energy for transmetalation can be as high as 36.8 kcal/mol. nih.gov By comparing the activation energies of competing pathways, the most likely reaction mechanism can be determined.

Bimetallic catalysts, containing two different metals, often exhibit superior activity and selectivity compared to their monometallic counterparts due to synergistic effects. nih.gov Palladium-Copper (Pd-Cu) bimetallic systems are known to be effective in coupling reactions. researchgate.net

Computational studies, primarily using DFT, can unravel the electronic and geometric origins of this synergy. nih.gov For Pd-Cu nanoparticle catalysts, calculations have suggested several synergistic mechanisms:

Surface Segregation : DFT calculations can predict the surface composition of the alloy nanoparticles. Often, the lower-energy configuration involves the segregation of one metal (e.g., Cu) to the surface. nih.gov

Electronic Modification : The presence of a second metal alters the electronic properties (e.g., the d-band center) of the primary catalytic metal (e.g., Pd). This can modify the adsorption energies of reactants and intermediates, promoting desired reaction pathways.

These computational insights are crucial for designing more efficient and selective bimetallic catalysts for the synthesis of complex organic molecules.

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. MD uses classical mechanics (force fields) to model the interactions between atoms, allowing for the simulation of liquids, solutions, and, importantly, the process of crystallization. researchgate.netnih.gov

For 2-Methylphenyl biphenyl-4-carboxylate, MD simulations can provide critical insights into how individual molecules interact and pack to form a crystal lattice. This is vital as the crystal structure dictates many bulk material properties. The simulations can model key intermolecular interactions, such as:

π-π stacking between aromatic rings.

C-H···π interactions.

Dipole-dipole interactions involving the ester group.

A powerful tool often used in conjunction with crystal structure analysis is Hirshfeld surface analysis . This technique partitions the crystal space among molecules and maps properties onto this surface, visually highlighting the types and relative importance of different intermolecular contacts. acs.org

Computational studies on other aromatic esters have successfully used these methods to rationalize the formation of different crystal polymorphs (different packing arrangements of the same molecule) by analyzing the subtle balance of intermolecular forces. acs.org The simulations can also be used to predict crystal morphology (the external shape of the crystal), which is important in materials science and pharmaceutical applications. acs.org

Theoretical Studies on Twist Angles and Rotational Energy Barriers in Biphenyl Systems

The biphenyl unit is not flat. The two phenyl rings are twisted relative to each other by a certain dihedral angle. This twist angle is a result of the balance between two opposing effects: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between the ortho-substituents on the two rings, which favors a more twisted conformation.

In 2-Methylphenyl biphenyl-4-carboxylate, the methyl group at the 2-position creates significant steric repulsion with the hydrogen atoms on the other ring, forcing a non-planar conformation. Theoretical calculations, particularly using DFT with dispersion corrections (e.g., B3LYP-D or B97-D), are highly effective at predicting both the equilibrium twist angle and the energy barrier to rotation around the central C-C bond. semanticscholar.orgrsc.org

The calculations involve mapping the potential energy of the molecule as a function of the dihedral angle. The lowest point on this energy profile corresponds to the most stable conformation, while the highest points represent the transition states for rotation. The energy difference between the minimum and the maximum is the rotational energy barrier. comporgchem.com

For unsubstituted biphenyl, the rotational barriers are quite low (around 6-8 kJ/mol). comporgchem.com However, ortho-substituents dramatically increase this barrier. For example, calculations on 2,2'-dimethylbiphenyl show a much higher barrier. researchgate.net These theoretical studies are benchmarked against experimental data where available. rsc.org The accuracy of modern DFT methods allows for reliable prediction of these barriers, which are crucial for understanding the molecule's dynamic behavior and its potential for atropisomerism (chirality arising from hindered rotation). researchgate.netsemanticscholar.org

Table 2: Representative Calculated Rotational Barriers for Substituted Biphenyls Note: This table presents typical values for related compounds to illustrate the effect of ortho-substitution.

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | CCSD(T) | ~1.9 (for 0° TS) |

| 2-Methylbiphenyl | DFT | 10 - 15 |

| 2,2'-Dimethylbiphenyl | DFT | > 20 |

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Methylphenyl Biphenyl 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Methylphenyl biphenyl-4-carboxylate, offering detailed information about the proton and carbon environments, their connectivity, and the molecule's three-dimensional conformation.

The ¹H NMR spectrum of 2-Methylphenyl biphenyl-4-carboxylate is expected to exhibit distinct signals corresponding to the protons on the biphenyl (B1667301) and 2-methylphenyl moieties. The biphenyl protons typically appear as a set of doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). Specifically, the protons on the carboxylate-substituted ring will be shifted downfield due to the electron-withdrawing effect of the ester group. The protons ortho to the carboxylate group are expected to resonate at the lowest field, likely above δ 8.0 ppm.

The protons of the 2-methylphenyl group will also appear in the aromatic region, but their chemical shifts will be influenced by the ortho-methyl substituent. The methyl group itself will produce a characteristic singlet in the upfield region, typically around δ 2.2-2.4 ppm. The complex splitting patterns in the aromatic region arise from spin-spin coupling between adjacent protons (ortho-coupling, J ≈ 7-9 Hz; meta-coupling, J ≈ 2-3 Hz), which is crucial for assigning specific protons to their positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 2-Methylphenyl biphenyl-4-carboxylate Predicted values are based on analysis of structurally similar compounds.

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

| Biphenyl H (ortho to -COOAr) | ~8.2 | d | Deshielded by ester group |

| Biphenyl H (meta to -COOAr) | ~7.7 | d | |

| Biphenyl H (unsubstituted ring) | 7.4-7.6 | m | Overlapping signals |

| 2-Methylphenyl H | 7.1-7.4 | m | Complex pattern due to substitution |

| Methyl (-CH₃) | ~2.3 | s | Singlet, characteristic of aryl methyl |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The carbonyl carbon of the ester group is highly deshielded and is expected to appear at a characteristic downfield shift of approximately 165-170 ppm.

The aromatic carbons will resonate in the range of δ 120-150 ppm. The quaternary carbons, such as the one attached to the ester oxygen (C-O), the one attached to the other phenyl ring (inter-ring C-C), and the one bearing the methyl group, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the methyl group will give a signal in the upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Methylphenyl biphenyl-4-carboxylate Predicted values are based on analysis of structurally similar compounds.

| Carbon Atom | Predicted δ (ppm) | Notes |

| Carbonyl (C=O) | ~166 | Highly deshielded ester carbon |

| Biphenyl C (ipso-, attached to COOAr) | ~130 | Quaternary |

| Biphenyl C (ortho to -COOAr) | ~131 | |

| Biphenyl C (meta to -COOAr) | ~128 | |

| Biphenyl C (para-, inter-ring linkage) | ~146 | Quaternary |

| Biphenyl C (unsubstituted ring) | 127-130 | |

| 2-Methylphenyl C (ipso-, attached to -OCO) | ~149 | Quaternary |

| 2-Methylphenyl C (ipso-, attached to -CH₃) | ~137 | Quaternary |

| 2-Methylphenyl C (aromatic) | 125-132 | |

| Methyl (-CH₃) | ~21 | Aliphatic carbon signal |

While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques are necessary to probe the molecule's conformation. The torsional angle between the two phenyl rings of the biphenyl unit is a key conformational feature.

The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. diva-portal.org 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons that are close to each other, irrespective of bond connectivity. ipb.pt For instance, NOE correlations between the protons on the 2-methylphenyl ring and the protons on the adjacent biphenyl ring could help define the preferred orientation around the ester C-O bond. Similarly, correlations between protons on the two different rings of the biphenyl moiety can provide evidence for the dihedral angle between them. auremn.org.br The magnitude of the NOE enhancement is related to the distance between the protons, allowing for a semi-quantitative conformational analysis. diva-portal.org

Solid-state NMR (SSNMR) provides information about the structure and dynamics of molecules in the solid phase. This is particularly valuable for studying conformational polymorphism, where a compound can exist in different crystalline forms with distinct molecular conformations. nih.gov For 2-Methylphenyl biphenyl-4-carboxylate, SSNMR could reveal differences in the dihedral angle between the biphenyl rings or the orientation of the ester group in the crystal lattice compared to the averaged conformation observed in solution. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov The chemical shifts observed in the solid state can be sensitive to packing effects and subtle conformational changes, providing a fingerprint for a specific polymorphic form. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Modes

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing structural information.

In the IR spectrum of 2-Methylphenyl biphenyl-4-carboxylate, the most prominent absorption band is expected to be the C=O stretching vibration of the aromatic ester group, typically appearing in the region of 1720-1740 cm⁻¹. nih.govresearchgate.net Other key bands include the C-O stretching vibrations of the ester linkage, which usually give rise to two bands around 1270 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch). github.io Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will produce a series of peaks between 1450 and 1600 cm⁻¹. chemicalbook.comchemicalbook.com

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this molecule, a strong Raman band corresponding to the inter-ring C-C stretch of the biphenyl moiety is expected around 1280-1290 cm⁻¹. acs.orgresearchgate.net The symmetric "breathing" modes of the aromatic rings also give rise to characteristic Raman signals, often near 1000 cm⁻¹. stanford.edu Like IR, the C=C ring stretching modes around 1600 cm⁻¹ are also prominent in the Raman spectrum. researchgate.netstanford.edu

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2-Methylphenyl biphenyl-4-carboxylate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Ester C=O Stretch | 1720 - 1740 | IR (Strong) |

| Aromatic C=C Ring Stretch | 1450 - 1610 | IR, Raman (Strong) |

| Inter-ring C-C Stretch | ~1285 | Raman (Strong) |

| Asymmetric Ester C-O Stretch | ~1270 | IR (Strong) |

| Symmetric Ester C-O Stretch | 1100 - 1150 | IR |

| Ring Breathing Mode | ~1000 | Raman (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The primary chromophore in 2-Methylphenyl biphenyl-4-carboxylate is the biphenyl system. Biphenyl itself exhibits a strong π → π* absorption band around 250 nm. science-softcon.de

The presence of the carboxylate ester group, which is conjugated with the biphenyl system, is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum. The methyl group on the second phenyl ring (the o-cresyl part) is an auxochrome and may cause a slight additional red shift. The extent of this shift is dependent on the degree of conjugation, which is directly related to the dihedral angle between the two phenyl rings of the biphenyl unit. A more planar conformation allows for greater π-orbital overlap, leading to a longer wavelength of maximum absorption (λmax). Therefore, UV-Vis spectroscopy can be used as an indirect probe of the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For 2-Methylphenyl biphenyl-4-carboxylate (C₂₀H₁₆O₂), with a molecular weight of 288.34 g/mol , electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion peak (M⁺˙) at m/z 288.

The fragmentation of the molecular ion is predictable based on the compound's structure, which features an ester linkage between a biphenyl carboxylic acid moiety and a cresol (B1669610) (2-methylphenol) moiety. The primary fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key expected fragmentation events include:

Alpha-cleavage: The most common fragmentation for esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion. In this case, it would be the biphenyl-4-carbonyl cation.

Loss of the Alkoxy/Aryloxy Group: Cleavage can result in the loss of the 2-methylphenoxy radical, generating the biphenyl-4-acylium ion.

Fragmentation of the Biphenyl Moiety: The stable biphenyl structure can also undergo fragmentation, although this typically requires higher energy. jove.com

Rearrangement Reactions: While less common for this structure, rearrangements like the McLafferty rearrangement are possible in esters with longer alkyl chains but are not expected here. miamioh.edu

The resulting mass spectrum would provide a unique fingerprint for the molecule, confirming its identity.

Table 1: Predicted Mass Spectrometry Fragmentation for 2-Methylphenyl biphenyl-4-carboxylate

| m/z (Predicted) | Corresponding Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 288 | Molecular Ion | [C₂₀H₁₆O₂]⁺˙ |

| 181 | Biphenyl-4-carbonyl cation | [C₁₃H₉O]⁺ |

| 153 | Biphenyl cation | [C₁₂H₉]⁺ |

| 108 | 2-Methylphenol radical cation | [C₇H₈O]⁺˙ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 2-Methylphenyl biphenyl-4-carboxylate is not publicly documented, analysis of related biphenyl derivatives provides significant insight into its expected structural parameters. iucr.orgnih.govnih.gov

The molecular geometry of 2-Methylphenyl biphenyl-4-carboxylate would be defined by its bond lengths, bond angles, and torsion angles. Based on data from similar compounds, such as methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate and other biphenyl carboxylic acids, the following characteristics can be anticipated. iucr.orgnih.gov

Bond Lengths: The C=O bond of the ester group would be approximately 1.20-1.22 Å. The C-O single bonds of the ester would be in the range of 1.34-1.45 Å. The C-C bonds within the aromatic rings would be typical, around 1.39 Å, while the C-C bond connecting the two phenyl rings of the biphenyl unit would be slightly longer, approximately 1.49 Å.

Bond Angles: The bond angles around the sp² hybridized carbons of the aromatic rings and the carbonyl group would be approximately 120°.

Torsion Angles: A critical structural feature of biphenyl systems is the dihedral (torsion) angle between the planes of the two aromatic rings. This angle is a result of the balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation). In substituted biphenyls, this angle can range widely from nearly planar (e.g., 5.78°) to significantly twisted (e.g., over 50°). iucr.orgnih.gov The presence of the bulky 2-methylphenyl group would likely induce a notable twist in the biphenyl moiety.

Table 2: Typical Bond and Torsion Angles in Biphenyl Carboxylate Derivatives

| Parameter | Typical Range/Value | Reference Compound(s) |

|---|---|---|

| Dihedral Angle (Biphenyl Rings) | 5° - 60° | Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, Biphenyl-2-carboxylic acid iucr.orgnih.gov |

| Torsion Angle (Ester Group) | ~175-180° (anti-periplanar) | Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate iucr.org |

The way molecules of 2-Methylphenyl biphenyl-4-carboxylate arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions dictate the material's physical properties. Analysis of crystal structures of similar aromatic esters reveals the likely forces at play. nih.govtandfonline.com

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic hydrogens are expected to be significant in stabilizing the crystal packing.

π-π Interactions: Stacking of the electron-rich aromatic rings of the biphenyl and methylphenyl groups is a highly probable interaction, contributing significantly to the lattice energy.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For a related compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, fingerprint plots revealed that the major contributions to crystal packing came from H···H (27.1%), C···H (39.3%), and O···H (15.4%) contacts. nih.gov A similar distribution of interactions would be anticipated for 2-Methylphenyl biphenyl-4-carboxylate, with dispersion forces likely being the dominant stabilizing energy component. nih.gov

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, GC-FTIR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2-Methylphenyl biphenyl-4-carboxylate. In a GC-MS analysis, the compound would first be separated from other components on a capillary column (e.g., a non-selective poly(5%-phenyl methyl)siloxane phase). nih.gov The time it takes for the compound to travel through the column, its retention time, is a characteristic property under specific experimental conditions.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, as detailed in section 5.4, serves as a highly specific identifier. This combination of retention time and mass spectrum provides a very high degree of confidence in the identification and quantification of the compound, even in complex matrices. scielo.brresearchgate.net

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is another powerful hyphenated technique. It would provide an infrared spectrum of the compound as it elutes from the GC column. This spectrum would confirm the presence of key functional groups, such as the characteristic strong C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹) and the C-O stretches, as well as the absorptions associated with the aromatic rings.

Conformational Analysis and Stereochemistry of 2 Methylphenyl Biphenyl 4 Carboxylate

Conformational Preferences of Aryl Esters

Aryl esters, such as 2-Methylphenyl biphenyl-4-carboxylate, exhibit distinct conformational preferences primarily centered around the ester linkage (–COO–). The planarity of this group is a key feature, stabilized by resonance, which delocalizes the lone pair of electrons from the single-bonded oxygen atom into the carbonyl π-system.

Differences in three-dimensional structure that arise from rotation around a σ bond are known as conformational isomers or conformers lumenlearning.com. For the ester group, this rotation occurs around the C(O)–O bond, leading to the s-cis and s-trans rotamers.

Substituents on the aryl rings can influence the ester group's conformation. In 2-Methylphenyl biphenyl-4-carboxylate, the ortho-methyl group on the phenyl ring introduces significant steric hindrance. This steric clash can potentially force the ester group out of co-planarity with the 2-methylphenyl ring to alleviate the strain. This twisting comes at an energetic cost, as it disrupts the stabilizing resonance between the ester's oxygen lone pair and the aromatic π-system. The final geometry is a balance between minimizing steric repulsion from the ortho-methyl group and maximizing electronic stabilization.

Activating groups with an unshared pair of electrons, like the oxygen in the ester linkage, can direct electrophilic substitution to the ortho and para positions due to resonance effects that donate electron density to the ring libretexts.org. However, the carbonyl group of the ester is an acyl group, which acts as a resonance deactivator, pulling electron density away from the ring to which it is directly attached (the biphenyl (B1667301) moiety in this case) libretexts.org.

Stereoelectronic Effects and Their Influence on Molecular Geometry and Reactivity

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of a molecule wikipedia.orgucla.edu. These effects are crucial for understanding the fine details of molecular geometry and reactivity, going beyond simple steric and inductive effects baranlab.orgwikipedia.org.

In 2-Methylphenyl biphenyl-4-carboxylate, a key stereoelectronic interaction is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (a donor) to a nearby empty or partially filled anti-bonding orbital (an acceptor). For this interaction to be effective, the orbitals must be properly aligned, typically in an anti-periplanar arrangement ucla.edupharmacy180.com.

For the ester group, a stabilizing donor-acceptor interaction occurs between the lone pair on the ether-like oxygen (nO) and the anti-bonding orbital of the carbonyl group (π*C=O). This interaction is maximized when the ester is planar, contributing to the preference for the s-cis conformation baranlab.orgimperial.ac.uk.

Integration of Computational and Experimental Approaches for Conformational Elucidation

A comprehensive understanding of the three-dimensional structure and dynamic conformational behavior of 2-Methylphenyl biphenyl-4-carboxylate necessitates a synergistic approach that integrates both computational modeling and experimental analysis. While experimental techniques provide tangible data on the molecule's structure in different states, computational methods offer a detailed energetic and geometric perspective of its conformational landscape. This integrated strategy allows for a more robust and detailed elucidation than either approach could achieve alone.

Experimental methods like single-crystal X-ray diffraction provide highly accurate atomic coordinates and geometric parameters, including bond lengths and dihedral angles, for the molecule in its solid, crystalline state. This offers a static but precise snapshot of a low-energy conformation. However, the conformation in the solid state can be influenced by crystal packing forces and may not be the sole or even the most prevalent conformation in solution or in the gas phase.

To understand the molecule's behavior in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about through-space proximities between protons, which helps in deducing the relative orientation of the different parts of the molecule, including the twist between the phenyl rings. The analysis of chemical shifts and coupling constants can also offer insights into the time-averaged conformation in solution.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), complements these experimental techniques perfectly. DFT calculations can be used to:

Explore the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the one between the two rings of the biphenyl moiety and the angles defining the ester group orientation.

Identify and characterize all stable low-energy conformers (local minima) and the transition states that separate them.

Calculate the relative energies of these conformers, predicting their population distribution at a given temperature.

Provide optimized geometries for comparison with experimental data. For instance, the geometry of the lowest-energy calculated conformer can be compared with the structure obtained from X-ray crystallography.

The true power of this integrated approach lies in the cross-validation and interpretation of results. For example, a crystal structure can serve as an excellent starting point for DFT calculations. Conversely, DFT can help to rationalize the specific conformation observed in the crystal, determining whether it is the global minimum or a higher-energy conformer stabilized by intermolecular interactions within the crystal lattice. Similarly, when NMR data suggests the presence of multiple conformations in solution, DFT calculations can identify the likely structures and the energy barriers for their interconversion, providing a complete picture of the dynamic equilibrium.

For substituted biphenyl systems like 2-Methylphenyl biphenyl-4-carboxylate, the dihedral angle between the two phenyl rings is a critical conformational parameter. Steric hindrance from the ortho-methyl group is expected to prevent a planar conformation. The exact preferred angle is a fine balance between steric repulsion and the electronic effects of π-conjugation, which favors planarity. By comparing the experimentally determined dihedral angle (from X-ray) with the computationally predicted angle for an isolated molecule (from DFT), researchers can quantify the influence of crystal packing forces on the molecular conformation.

The following table presents a comparison of key dihedral angles determined by experimental X-ray diffraction and calculated by DFT for structurally analogous biphenyl carboxylate compounds, illustrating the typical level of agreement between the methods.

| Compound | Method | Biphenyl Dihedral Angle (°) | Ester Torsion Angle (°) |

|---|---|---|---|

| Analogue 1: 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | X-ray Crystallography | 26.09 | -175.9 |

| DFT (B3LYP/6-311+G(d,p)) | 25.80 | -176.2 | |

| Analogue 2: Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | X-ray Crystallography | 5.78 | 178.0 |

| DFT (B3LYP/6-31G) | Not Reported | Not Reported |

Data for analogous compounds are provided for illustrative purposes to demonstrate the integration of experimental and computational methods.

By combining these powerful techniques, a detailed and dynamic model of the conformational preferences and stereochemistry of 2-Methylphenyl biphenyl-4-carboxylate can be constructed, providing crucial insights into its structure-property relationships.

Chemical Reactivity and Derivatization Studies of 2 Methylphenyl Biphenyl 4 Carboxylate

Reactions at the Ester Functionality

The ester linkage in 2-Methylphenyl biphenyl-4-carboxylate is a primary site for chemical modification, allowing for a variety of transformations including hydrolysis, transesterification, and amidation.

Hydrolysis and Saponification of the Ester Linkage

The ester bond of 2-Methylphenyl biphenyl-4-carboxylate can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield biphenyl-4-carboxylic acid and 2-methylphenol. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Saponification, the hydrolysis of an ester under basic conditions, is an irreversible process that produces a carboxylate salt and an alcohol. For 2-Methylphenyl biphenyl-4-carboxylate, treatment with a base like sodium hydroxide (B78521) results in the formation of sodium biphenyl-4-carboxylate and 2-methylphenol.

A study on the saponification of various substituted methyl biphenyl-4-carboxylates provides insights into the electronic effects on the reaction rate. The second-order rate constants for the saponification of methyl 2'-, 3'-, and 4'-substituted biphenyl-4-carboxylates were measured in an 85% (w/w) methanol-water mixture. rsc.org The data from this study can be used to infer the reactivity of 2-Methylphenyl biphenyl-4-carboxylate, where the methyl group is on the phenyl ring of the phenoxy group. The presence of the electron-donating methyl group on the phenol-derived portion of the ester would have a minor electronic influence on the reaction at the distant carboxylate center.

| Reactant | Reagent | Solvent | Temperature | Product 1 | Product 2 |

|---|---|---|---|---|---|

| 2-Methylphenyl biphenyl-4-carboxylate | Sodium Hydroxide (NaOH) | Methanol (B129727)/Water | Reflux | Sodium biphenyl-4-carboxylate | 2-Methylphenol |

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a typical acid-catalyzed transesterification, 2-Methylphenyl biphenyl-4-carboxylate could be reacted with an excess of another alcohol, such as ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. This would result in the formation of ethyl biphenyl-4-carboxylate and 2-methylphenol. The use of a large excess of the reactant alcohol drives the equilibrium towards the desired product. masterorganicchemistry.com

Base-catalyzed transesterification, often using an alkoxide, is also a viable method. For instance, reacting 2-Methylphenyl biphenyl-4-carboxylate with sodium ethoxide in ethanol would yield ethyl biphenyl-4-carboxylate.

| Starting Ester | Alcohol | Catalyst | Product Ester | Byproduct |

|---|---|---|---|---|

| 2-Methylphenyl biphenyl-4-carboxylate | Ethanol | Sulfuric Acid (catalytic) | Ethyl biphenyl-4-carboxylate | 2-Methylphenol |

Amidation Reactions of Esters

Amides can be synthesized from esters by heating with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures than hydrolysis. The direct amidation of 2-Methylphenyl biphenyl-4-carboxylate with ammonia would yield biphenyl-4-carboxamide and 2-methylphenol. Similarly, reaction with a primary amine, such as aniline, would produce the corresponding N-substituted amide. researchgate.net

More sophisticated methods for amidation often involve the conversion of the corresponding carboxylic acid (obtained from hydrolysis of the ester) to a more reactive species. However, direct conversion from the ester is also possible, particularly with the use of specific catalysts or activating agents.

Reactivity of the Biphenyl (B1667301) Core

The biphenyl scaffold of 2-Methylphenyl biphenyl-4-carboxylate is susceptible to electrophilic aromatic substitution and can also be functionalized through modern C-H activation techniques.

Electrophilic Aromatic Substitution on Phenyl Rings

The biphenyl system generally undergoes electrophilic aromatic substitution at the ortho and para positions of the two phenyl rings. The directing effects of the substituents on 2-Methylphenyl biphenyl-4-carboxylate will influence the regioselectivity of these reactions. The ester group is a deactivating, meta-directing group for the phenyl ring to which it is attached. Conversely, the other phenyl ring and the methyl group are activating, ortho- and para-directing.

Nitration: Nitration of biphenyl derivatives can lead to a mixture of products. In the case of 2-methylbiphenyl, studies have shown that nitration tends to favor substitution on the methylated phenyl ring. spu.eduspu.edu This suggests that in 2-Methylphenyl biphenyl-4-carboxylate, nitration would likely occur on the biphenyl ring system. The ester group deactivates the ring it is attached to, making the other ring more susceptible to electrophilic attack.

Halogenation: The halogenation of biphenyl with reagents like bromine or chlorine in the presence of a Lewis acid catalyst typically yields a mixture of ortho, meta, and para substituted products. The directing effects of the existing substituents on 2-Methylphenyl biphenyl-4-carboxylate would influence the position of halogenation.

Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. organic-chemistry.org For 2-Methylphenyl biphenyl-4-carboxylate, the reaction with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid like aluminum chloride, would be expected to occur on the more activated phenyl ring of the biphenyl moiety, likely at the para position due to steric hindrance at the ortho positions. chegg.com

| Reaction | Electrophile | Predicted Major Substitution Position | Influencing Factors |

|---|---|---|---|

| Nitration | NO₂⁺ | para-position of the unsubstituted phenyl ring | Deactivating effect of the ester group; Activating effect of the phenyl substituent. |

| Friedel-Crafts Acylation | RCO⁺ | para-position of the unsubstituted phenyl ring | Steric hindrance; Deactivating effect of the ester group. |

Functionalization through C-H Activation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. Palladium-catalyzed C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Derivatization Strategies for Accessing Related Biphenyl Compounds

The structural framework of 2-Methylphenyl biphenyl-4-carboxylate serves as a versatile scaffold for the synthesis of a variety of related biphenyl compounds through targeted derivatization. Key strategies involve the chemical modification of the carboxylic acid moiety and the substituents on the biphenyl ring system. These transformations allow for the generation of biphenyls with diverse functional groups, which are valuable as intermediates in organic synthesis and for the development of new materials and pharmacologically active molecules. arabjchem.org

Reduction of Carboxylic Acid Moieties

The ester functional group in 2-Methylphenyl biphenyl-4-carboxylate is a prime target for reduction, leading to the formation of the corresponding primary alcohol, (4'-hydroxymethyl)biphenyl. This transformation is typically accomplished using powerful reducing agents, as the carbonyl group of an ester is less reactive than that of aldehydes or ketones. idc-online.com

Strong metal hydrides are the reagents of choice for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing the ester to the primary alcohol in an ethereal solvent like tetrahydrofuran (B95107) (THF). idc-online.comchemistrysteps.com The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced. An excess of the reducing agent is necessary to drive the reaction to completion. chemistrysteps.com

Alternatively, diborane (B8814927) (B₂H₆), often used as a solution in THF (BH₃-THF), is another potent reagent for the reduction of carboxylic esters. researchgate.net While sometimes showing different reactivity profiles compared to LiAlH₄, it is also capable of cleanly converting the ester to the alcohol. idc-online.comresearchgate.net Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless used in combination with activating agents or under high temperatures. idc-online.com

The general transformation can be summarized as the cleavage of the ester bond and the reduction of the resulting carboxyl group to a hydroxymethyl group. This reaction yields biphenyl-4-ylmethanol and 2-cresol as the two products.

Table 1: Reagents for the Reduction of 2-Methylphenyl biphenyl-4-carboxylate

| Reagent | Product(s) | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Biphenyl-4-ylmethanol and 2-cresol | Excess reagent in THF, followed by aqueous workup |

| Diborane (BH₃-THF) | Biphenyl-4-ylmethanol and 2-cresol | THF solution, often at room temperature |

Oxidation of Substituents on the Biphenyl System

Oxidation reactions provide a pathway to introduce new functional groups onto the biphenyl scaffold of 2-Methylphenyl biphenyl-4-carboxylate by modifying existing substituents. The methyl group on the 2-methylphenyl moiety is a key handle for such transformations.

The oxidation of alkyl side chains on aromatic rings is a well-established method for introducing carboxylic acid functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the methyl group to a carboxylic acid, yielding 2-carboxyphenyl biphenyl-4-carboxylate. The reaction conditions, such as temperature and concentration, need to be carefully controlled to achieve the desired transformation without cleaving the ester bond or degrading the aromatic rings.

A patented process for the oxidation of methyl-substituted biphenyl compounds involves contacting the compound with a source of oxygen in the presence of a catalyst. wipo.int This suggests that catalytic oxidation methods could also be applied to selectively oxidize the methyl group on the 2-methylphenyl ring of the ester. While the biphenyl core itself is relatively resistant to oxidation under these conditions, the benzylic position of the methyl group is more susceptible to attack.

Table 2: Potential Oxidation Reactions on the Biphenyl System

| Oxidizing Agent | Target Substituent | Potential Product |

| Potassium permanganate (KMnO₄) | Methyl group on the 2-methylphenyl ring | 2-carboxyphenyl biphenyl-4-carboxylate |

| Chromic Acid (H₂CrO₄) | Methyl group on the 2-methylphenyl ring | 2-carboxyphenyl biphenyl-4-carboxylate |

| Catalytic Oxygen | Methyl group on the 2-methylphenyl ring | 2-carboxyphenyl biphenyl-4-carboxylate |

Chemoselectivity in Multi-Functionalized Biphenyl Esters

Chemoselectivity becomes a critical consideration when 2-Methylphenyl biphenyl-4-carboxylate is further functionalized with other reactive groups. The ability to selectively modify one functional group in the presence of others is paramount for efficient and controlled synthesis. The ester, the methyl group, and the aromatic rings represent the primary sites of reactivity, each with distinct chemical properties.

The ester group is susceptible to nucleophilic attack at the carbonyl carbon. Therefore, reactions such as hydrolysis, transesterification, or reduction with strong nucleophilic hydrides will preferentially occur at this site. For instance, the reduction of the ester moiety to an alcohol using LiAlH₄ can be achieved without affecting the aromatic rings or the methyl group under standard conditions. chemistrysteps.com

Conversely, the aromatic biphenyl system is prone to electrophilic substitution reactions. Nitration, halogenation, or Friedel-Crafts acylation would likely occur on the electron-rich aromatic rings. The directing effects of the existing substituents would govern the position of the incoming electrophile.

The methyl group offers another site for selective reaction. As discussed, it can be oxidized to a carboxylic acid. wipo.int Furthermore, it can undergo free-radical halogenation at the benzylic position under UV light, introducing a handle for further nucleophilic substitution reactions, without affecting the ester or the aromatic C-H bonds.

In a hypothetical multi-functionalized derivative, for example, one bearing both a nitro group on the biphenyl ring and the ester functionality, a chemist could selectively reduce the nitro group to an amine using catalytic hydrogenation, a method that is generally mild towards ester groups. idc-online.com Conversely, the ester could be reduced with LiAlH₄ without affecting the nitro group. This demonstrates the importance of choosing the appropriate reagent to achieve the desired chemoselective transformation.

Table 3: Chemoselective Reactions in Hypothetical Multi-Functionalized Biphenyl Esters

| Reagent/Condition | Reactive Site | Expected Transformation |

| LiAlH₄ | Ester carbonyl | Reduction to primary alcohol |

| H₂/Pd-C | Nitro group | Reduction to amine |

| Br₂/FeBr₃ | Aromatic ring | Electrophilic bromination |

| NBS/UV light | Benzylic methyl group | Free-radical bromination |

| Hot, conc. KMnO₄ | Benzylic methyl group | Oxidation to carboxylic acid |

Advanced Applications and Research Frontiers for Biphenyl Carboxylates in Materials Science and Chemical Synthesis

Design and Synthesis of Liquid Crystalline Materials